(E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate
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Description
(E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is a chemical compound that is widely used in scientific research. It is a member of the acrylamide family of compounds and is commonly referred to as EMCA. EMCA is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Nonlinear Optical (NLO) Properties
A study investigated the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives using density functional theory (DFT). These compounds exhibited significant static and frequency-dependent NLO properties, suggesting their potential as NLO materials. Derivatives with stronger electron donors showed improved transparency–nonlinearity trade-offs. Among them, the derivative with a pyrrolyl group substitution demonstrated the best NLO properties, indicating that substituting EMAB's methoxy group with stronger electron donors could enhance its NLO activities (Kiven et al., 2023).
Crystal Packing and Nonhydrogen Bonding Interactions
Another research focused on the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, highlighting the presence of rare N⋯π and O⋯π interactions rather than traditional "directed" hydrogen bonding. This study provides insight into the structural aspects of such compounds and their potential implications in materials science and crystal engineering (Zhang et al., 2011).
Radical Addition and Chemical Synthesis
Cyano(ethoxycarbonothioylthio)methyl benzoate, a related compound, was identified as an excellent one-carbon radical equivalent for introducing an acyl unit via xanthate transfer radical addition to olefins. This compound's utility in chemical synthesis demonstrates the versatility of (E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate derivatives in organic chemistry and potential applications in material science (Bagal et al., 2006).
Biological Activities and Applications
The synthesis and biological activity of ether and ester trans-ferulic acid derivatives were explored, which includes compounds structurally similar to this compound. These studies indicate the potential of such derivatives in developing new therapeutic agents or bioactive materials, underscoring the importance of understanding their chemical and biological properties (Obregón-Mendoza et al., 2018).
Polymer Science and Materials Engineering
Research on polymers based on (meth)acrylamides, including poly[oligo(ethylene glycol) (meth)acrylamide]s, highlights the biocompatibility and thermoresponsive solution properties of these materials. Such studies suggest the compound's derivatives' relevance in developing advanced materials with potential applications in biotechnology and medicine (Chua et al., 2012).
properties
IUPAC Name |
ethyl 3-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-26-20(24)15-5-4-6-17(12-15)22-19(23)16(13-21)11-14-7-9-18(25-2)10-8-14/h4-12H,3H2,1-2H3,(H,22,23)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHWHAHJMFRXLI-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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